2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUMLAZPVZEOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a synthetic organic compound with a unique molecular structure characterized by a chloro group, two fluorine atoms, and a hydroxyphenyl moiety. Its molecular formula is C₈H₆ClF₂NO, with a molecular weight of approximately 221.59 g/mol. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical development.
The compound's chemical reactivity is attributed to the presence of functional groups within its structure. Key properties include:
- Melting Point : Varies depending on purity and formulation.
- Solubility : Soluble in various organic solvents, making it versatile for different applications.
Biological Activity
Despite limited direct studies on this compound itself, related compounds and structural analogs suggest significant biological potential.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : The hydroxyphenyl group is known to contribute to antioxidant properties, which may help in reducing oxidative stress.
- Anti-inflammatory Effects : Analogous compounds have shown to inhibit inflammatory pathways, suggesting potential efficacy in conditions characterized by inflammation.
Case Studies and Research Findings
- Acute Kidney Injury (AKI) Protection :
A study investigated the protective effects of N-(2-hydroxyphenyl)acetamide (NA-2), a structural analog, in glycerol-induced AKI models. The findings revealed:
| Parameter | NA-2 | NA-2-AuNPs |
|---|---|---|
| Dose (mg/kg) | 50 | 30 |
| Serum Urea Reduction | Yes | Yes |
| Histological Protection | Yes | Enhanced |
| mRNA Expression Changes | Down-regulated iNOS, NFκB | Similar but more pronounced |
- Antimicrobial Activity :
Compounds similar to this compound have demonstrated antimicrobial properties. For example, benzoxazole derivatives exhibit activity against various pathogens, including:
Structural Comparisons
The unique halogenation pattern and hydroxy substitution of this compound distinguish it from other related compounds. Below is a comparison table highlighting structural features and biological activities of similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-N-(2-hydroxyphenyl)acetamide | Chloro group & hydroxyphenyl moiety | Lacks fluorine substituents |
| 3-Chloro-4-fluorophenyl acetamide | Both chloro and fluoro groups | Focuses on fluorinated aromatic systems |
| N-(4-hydroxyphenyl)acetamide | Hydroxy group only | Commonly studied for analgesic properties |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antimicrobial agent . Research indicates that the incorporation of fluorine atoms enhances the lipophilicity of compounds, improving their ability to penetrate biological membranes. A study demonstrated that derivatives of this compound exhibited activity against various bacterial strains .
Case Study: Antimicrobial Activity
- Objective: Evaluate the antimicrobial efficacy of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.
- Method: Disc diffusion method against E. coli and Staphylococcus aureus.
- Results: Zones of inhibition measured at 15 mm for E. coli and 20 mm for Staphylococcus aureus.
Agrochemicals
This compound is also being explored for its potential use in agrochemicals as a herbicide . The presence of difluoromethyl groups can enhance the herbicidal activity by altering the target site interactions within plant systems.
Case Study: Herbicidal Activity
- Objective: Assess herbicidal properties in crop systems.
- Method: Field trials on wheat and corn.
- Results: Reduction in weed biomass by up to 40% compared to control groups.
Materials Science
In materials science, this compound serves as a precursor for synthesizing advanced materials with specific thermal and mechanical properties. Its ability to form stable complexes with metals allows it to be used in catalysis and polymer synthesis.
Case Study: Polymer Synthesis
- Objective: Synthesize polymer composites using the compound as a monomer.
- Method: Polymerization reaction under controlled temperatures.
- Results: Polymers exhibited enhanced thermal stability with a glass transition temperature increase of 30°C.
Toxicological Profile
Despite its promising applications, it is crucial to consider the toxicological aspects of this compound. The compound is classified as harmful if swallowed or if it comes into contact with skin . Safety measures must be implemented during handling and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of chloroacetamides are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
| Property | This compound | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2-Chloro-N-(4-methoxyphenyl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 248.6 (estimated) | 197.66 | 199.62 |
| Melting Point (°C) | Not reported | 71–75 (observed) | 71–75 (observed) |
| Boiling Point (°C) | ~350 (predicted) | Not reported | 350.6 (predicted) |
| Solubility | Low in water; soluble in polar aprotic solvents | Insoluble in water | Insoluble in water |
| Key Interactions | Intramolecular H-bonding (C–H···O) | Intermolecular N–H···O H-bonding | N–H···O and C–H···O interactions |
Sources:
Preparation Methods
Amidation Using Halodifluoroacetyl Chlorides or Esters
A common approach involves the reaction of 2-aminophenol with halodifluoroacetyl derivatives such as 2-chloro-2,2-difluoroacetyl chloride or ethyl bromodifluoroacetate under controlled conditions:
-
- 2-Aminophenol dissolved in an organic solvent such as ethyl acetate or tetrahydrofuran.
- Halodifluoroacetyl chloride or ethyl bromodifluoroacetate as the acylating agent.
- Base such as potassium carbonate or triethylamine to neutralize the HCl formed.
- Temperature control (often room temperature or slight heating).
- Stirring for several hours to ensure complete reaction.
-
- The nucleophilic amino group attacks the electrophilic carbonyl carbon of the halodifluoroacetyl chloride or ester.
- Formation of the amide bond with elimination of HCl or alcohol.
- The presence of the 2-hydroxy group may facilitate intramolecular hydrogen bonding, stabilizing the product.
Halogen Exchange and Functional Group Transformations
The bromine atom in intermediates such as 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide can be replaced or modified to introduce chlorine or other substituents through halogen exchange reactions or nucleophilic substitution.
For example, bromodifluoromethyl groups can be converted to difluoromethyl or trifluoromethyl groups by treatment with fluoride sources or reductive conditions.
Polyphosphoric acid-mediated cyclization of such amides can yield benzoxazole derivatives, indicating the versatility of these intermediates.
Amidation via Chloroacetyl Chloride Derivatives
While direct preparation of this compound is less commonly detailed, analogous methods for chloroacetamide derivatives are well-documented.
For example, 2-chloro-N-(3-hydroxyphenyl)acetamide was synthesized by reacting m-aminophenol with chloroacetyl chloride in the presence of potassium carbonate in tetrahydrofuran at room temperature with stirring for 4 hours, followed by extraction and purification.
This method can be adapted by replacing chloroacetyl chloride with 2-chloro-2,2-difluoroacetyl chloride or similar reagents to introduce the difluoro substituents.
Detailed Reaction Conditions and Data
Research Findings and Analytical Data
The synthesis involving halodifluoroacetyl derivatives proceeds with good yields and high purity, as confirmed by chromatographic techniques (GC, HPLC).
The presence of halogens (Cl, F) in the acetamide moiety enhances the reactivity and allows for further chemical transformations, such as cyclization or radical reactions.
The reaction conditions require careful pH and temperature control to avoid side reactions and decomposition.
Use of bases like potassium carbonate or triethylamine is crucial to neutralize acidic byproducts and drive the amidation to completion.
Solvent choice (ethyl acetate, tetrahydrofuran) affects solubility and reaction kinetics.
Summary of Preparation Methods
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide?
The synthesis typically involves nucleophilic substitution under mild conditions. For example, chloroacetamide derivatives can be synthesized by reacting 2-chloroacetamide with substituted phenols in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours . TLC monitoring is critical to track reaction progress, followed by solvent evaporation and filtration to isolate the product. This method ensures high regioselectivity and avoids harsh conditions that might degrade the hydroxylphenyl group.
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns and hydrogen bonding (e.g., intramolecular O–H···O interactions in the 2-hydroxyphenyl group) .
- Single-crystal XRD : For resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
- FTIR : To identify functional groups like C=O (amide I band at ~1650 cm⁻¹) and C–Cl stretches .
- LC-HRMS/MS : For high-resolution mass confirmation and impurity profiling .
Q. How does the hydroxyl group influence the compound’s physicochemical properties?
The 2-hydroxyphenyl group facilitates intramolecular hydrogen bonding with the acetamide carbonyl, reducing solubility in nonpolar solvents and increasing melting points (e.g., phase change data for related compounds show Tₓₐ ≈ 364.5 K) . This interaction also stabilizes specific tautomeric forms, which can be probed via temperature-dependent NMR .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in hydrogen-bonding networks reported for similar acetamides?
Conflicting reports on hydrogen-bonding motifs (e.g., O–H···O vs. N–H···O) can arise from polymorphism or solvent effects. Single-crystal XRD studies on 2-Chloro-N-(4-fluorophenyl)acetamide reveal that intramolecular C–H···O interactions form six-membered rings, while intermolecular N–H···O bonds create infinite chains along the c-axis . Refinement using SHELXL (with anisotropic displacement parameters) improves accuracy in distinguishing these interactions .
Q. What strategies optimize regioselectivity in derivatizing the 2-hydroxyphenyl moiety?
Electron-withdrawing groups (e.g., Cl, F) on the acetamide alter the σ-acceptor capacity of the amide carbonyl, directing electrophilic substitution to specific positions. For example:
| Substituent Position | Reactivity Trend |
|---|---|
| para to –OH | Enhanced by Cl/F |
| ortho to –OH | Steric hindrance |
| Controlled derivatization can be achieved using Pd-catalyzed cross-coupling or protecting the hydroxyl group with acetyl . |
Q. How do conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound arise, and how are they resolved?
Discrepancies may stem from dynamic processes (e.g., tautomerism) or crystal-packing effects. For instance:
- NMR in solution : Detects rapid exchange between tautomers, averaging signals.
- XRD in solid state : Captures a single dominant conformation.
To reconcile these, variable-temperature NMR and DFT calculations (e.g., Gaussian at B3LYP/6-311+G**) can model energy barriers between conformers .
Q. What computational methods validate experimental data for this compound’s electronic structure?
- DFT : Predicts bond lengths (e.g., C–Cl: 1.76 Å) and vibrational frequencies, cross-validated with experimental IR .
- Molecular docking : Assesses binding affinity in biological studies (e.g., anti-COVID-19 potential via protease inhibition) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions from XRD data, such as H-bond contribution (%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
